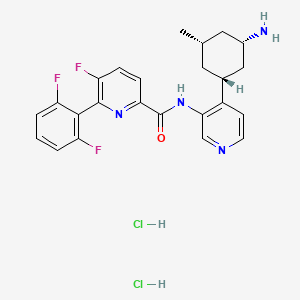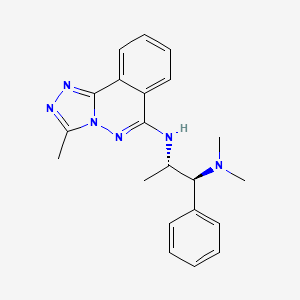
L-Moses
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Mosesは、L-45としても知られており、p300/CBP関連因子(PCAF)およびGCN5に存在するブロモドメインの強力かつ選択的な阻害剤です。これらのブロモドメインは、ヒストンタンパク質のアセチル化リジンとの相互作用を通じて遺伝子発現の調節に関与しています。 This compoundは、PCAFに対して126 nMの解離定数(Kd)を持ち、非常に効果的な阻害剤です .
準備方法
合成経路と反応条件
L-Mosesの合成は、主要な中間体の調製から始まる複数の段階を含みます。このプロセスには一般的に以下が含まれます。
コア構造の形成: これは、this compoundの重要な構成要素であるトリアゾール環の合成を含みます。
官能化: トリアゾール環は、PCAFブロモドメインに対する結合親和性と選択性を高めるために、様々な置換基で官能化されます。
精製: 最終生成物は、カラムクロマトグラフィーなどの技術を使用して精製され、高純度が達成されます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。これには、コストを最小限に抑えながら、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。 高性能液体クロマトグラフィー(HPLC)などの技術が精製に使用され、化合物は通常、保管と取り扱いを容易にするために固体形で生産されます .
化学反応の分析
反応の種類
L-Mosesは、その構造中に反応性官能基が存在するため、主に置換反応を起こします。また、ブロモドメインへの結合に不可欠な水素結合や疎水性相互作用にも参加することができます。
一般的な試薬と条件
試薬: this compoundの合成および反応で使用される一般的な試薬には、トリアゾール前駆体、アセチル化リジン、様々な有機溶媒が含まれます。
条件: 反応は通常、最適な収率を確保するために、制御された温度とpHで実施されます。ジメチルスルホキシド(DMSO)などの溶媒は、化合物を溶解するために使用されることがよくあります。
主要な生成物
This compoundを含む反応から生成される主要な生成物は、通常、その誘導体であり、ブロモドメインに対する結合親和性と選択性を高めるように設計されています。 これらの誘導体は、しばしば、その生物学的活性と潜在的な治療用途について試験されます .
科学的研究の応用
L-Mosesは、化学、生物学、医学、および産業の分野において、科学研究において幅広い用途を持っています。
化学: ブロモドメインの機能と遺伝子調節における役割を研究するための化学プローブとして使用されます。
生物学: 遺伝子発現を調節するエピジェネティックメカニズムの理解に役立ちます。
医学: 腫瘍増殖に関与するブロモドメインを阻害する能力により、がん治療の潜在的な治療用途があります。
作用機序
L-Mosesは、PCAFおよびGCN5ブロモドメインのアセチル化リジン結合ポケットに結合することにより、その効果を発揮します。この結合は、ブロモドメインとヒストンタンパク質との相互作用を破壊し、それにより遺伝子発現の調節を阻害します。 This compoundの分子標的は、PCAFおよびGCN5のブロモドメインであり、関与する経路はエピジェネティックな調節に関連しています .
類似の化合物との比較
This compoundは、PCAFおよびGCN5ブロモドメインに対する高い選択性と効力により、独自です。類似の化合物には以下が含まれます。
JQ1: BRD4を標的とするよく知られたブロモドメイン阻害剤。
I-BET762: より幅広い標的を持つ別のブロモドメイン阻害剤。
RVX-208: BETブロモドメインを標的とし、心臓血管研究で使用されています。
これらの化合物と比較して、this compoundはPCAFおよびGCN5に対して高い選択性を示し、これらの特定のブロモドメインを研究するための貴重なツールとなります .
さらに質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください。
類似化合物との比較
L-Moses is unique due to its high selectivity and potency for PCAF and GCN5 bromodomains. Similar compounds include:
JQ1: A well-known bromodomain inhibitor that targets BRD4.
I-BET762: Another bromodomain inhibitor with a broader range of targets.
RVX-208: Targets BET bromodomains and is used in cardiovascular research.
Compared to these compounds, this compound exhibits higher selectivity for PCAF and GCN5, making it a valuable tool for studying these specific bromodomains .
If you have any further questions or need more details, feel free to ask!
特性
IUPAC Name |
(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPLTWUFWOKBX-IFXJQAMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of L-Moses?
A1: this compound is a potent and selective inhibitor of the bromodomain of the p300/CBP-associated factor (PCAF) and the closely related bromodomain-containing protein GCN5. []
Q2: How does this compound interact with its target?
A2: this compound binds to the bromodomain of PCAF, disrupting its interaction with histone H3.3. This disruption has downstream effects on gene transcription. [] A co-crystal structure of this compound with the homologous bromodomain PfGCN5 from Plasmodium falciparum provided structural insights into its high selectivity for PCAF and GCN5 bromodomains. []
Q3: What is the significance of targeting PCAF in cancer?
A3: PCAF is a lysine acetyltransferase often overexpressed in various cancers. Its inhibition offers a potential therapeutic strategy. []
Q4: Does this compound show any effect on FLT3-ITD positive AML cells?
A4: Research indicates that a closely related compound, identified as a PRMT5 inhibitor, effectively inhibits the growth of FLT3-ITD positive AML cells, particularly in combination with the tyrosine kinase inhibitor AC220. While this research doesn't directly investigate this compound, it highlights the potential of targeting epigenetic modifiers in this type of leukemia. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is not provided in the given abstracts. The molecular weight is also not explicitly mentioned.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided abstracts do not mention any specific spectroscopic data for this compound.
Q7: How does the structure of this compound contribute to its selectivity?
A7: this compound is a triazolophthalazine-based molecule. The specific structural features responsible for its selectivity towards PCAF and GCN5 over other bromodomains are detailed through its co-crystal structure with PfGCN5. This structure provides insights into the specific interactions responsible for its selectivity profile. []
Q8: What is the role of the enantiomeric purity of this compound?
A8: this compound is synthesized in an enantiopure form using (1R,2S)-(−)-norephedrine as a starting material. The importance of its enantiomeric purity for its activity and selectivity is not explicitly discussed in the provided information. []
Q9: What is known about the stability of this compound?
A9: this compound demonstrates good metabolic stability when tested in both human and mouse liver microsomes. [] This suggests its potential for in vivo applications.
Q10: Are there any specific formulation strategies mentioned for this compound?
A10: The abstracts do not elaborate on any particular formulation strategies for this compound.
Q11: What cell-based assays were used to evaluate this compound?
A11: A nanoBRET assay was employed to confirm that this compound disrupts the interaction between PCAF bromodomain and histone H3.3 within living cells. []
Q12: Has this compound been tested in animal models or clinical trials?
A12: The given information does not provide details about any in vivo studies or clinical trials conducted with this compound.
Q13: What is the cytotoxicity profile of this compound?
A13: this compound exhibits no significant cytotoxicity towards peripheral blood mononuclear cells (PBMCs) [], indicating a favorable safety profile in this context.
Q14: What is the significance of this compound's cell permeability?
A14: this compound displays good cell permeability [], an essential property for its potential use in in vivo studies and therapeutic development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

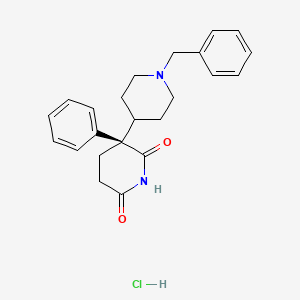

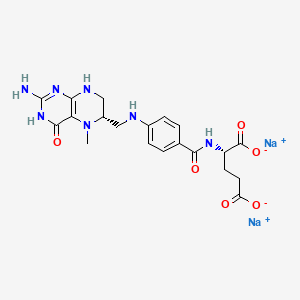


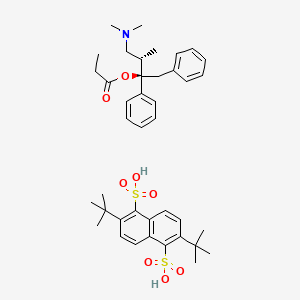
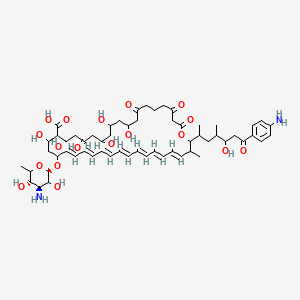
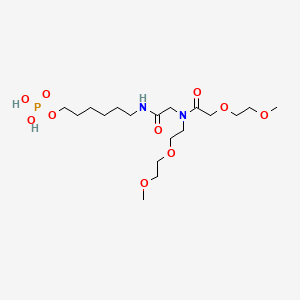
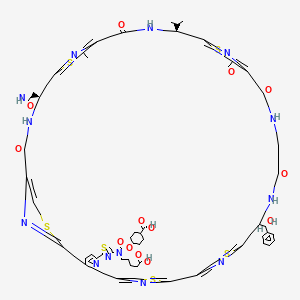
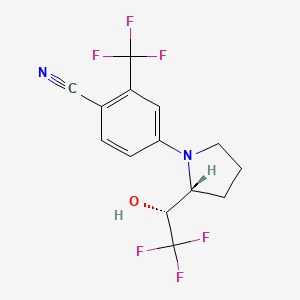
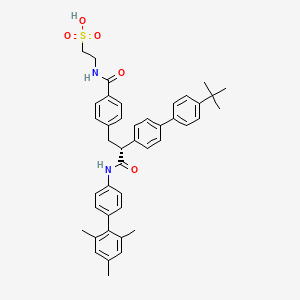
![sodium;2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonate](/img/structure/B608554.png)
